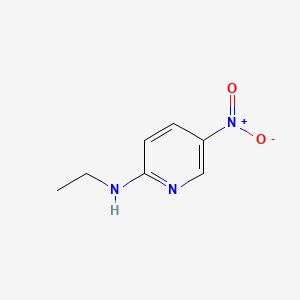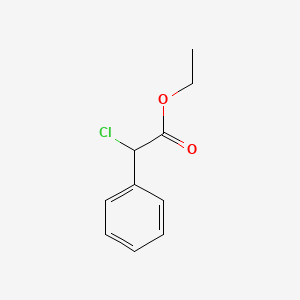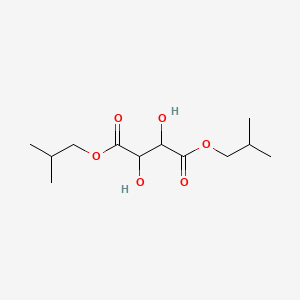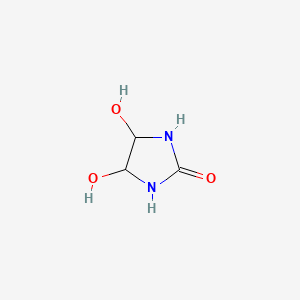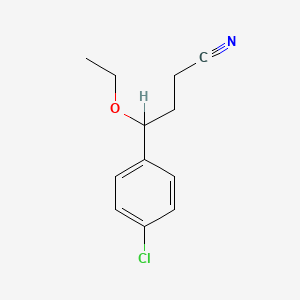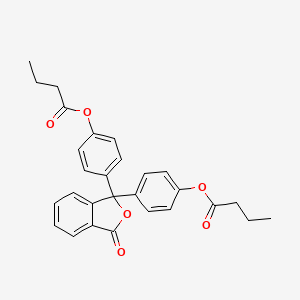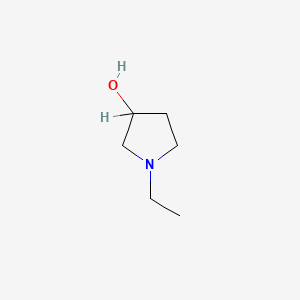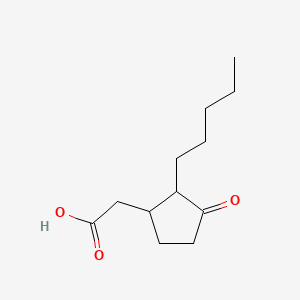
Dihydrojasmonic acid
描述
二氢茉莉酸是一种有机化合物,属于茉莉酸类,茉莉酸类是脂类衍生的信号分子。 它是一种植物生长调节剂,被认为是植物中各种生理过程的关键参与者,包括生长、发育和应激反应 。二氢茉莉酸在结构上与茉莉酸相似,但cyclopentane环中的双键被还原。
准备方法
合成路线和反应条件: 二氢茉莉酸的合成通常涉及茉莉酸的还原。 一种常见的方法是在氢气下使用钯催化剂对茉莉酸进行催化加氢 。这个过程选择性地还原cyclopentane环中的双键,生成二氢茉莉酸。
工业生产方法: 二氢茉莉酸的工业生产可以通过大规模的催化加氢工艺实现。反应条件经过优化,以确保产品的高产率和纯度。 使用连续流反应器和先进的纯化技术,例如液相色谱,可以提高生产过程的效率 .
化学反应分析
反应类型: 二氢茉莉酸会发生各种化学反应,包括:
氧化: 它可以被氧化形成茉莉酸或其他氧化衍生物。
还原: 进一步还原会导致形成更饱和的化合物。
取代: 它可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用钯或铂催化剂进行催化加氢。
取代: 在适当条件下可以使用卤素或烷基化剂等试剂。
主要产物:
氧化: 茉莉酸和其他氧化衍生物。
还原: 更饱和的茉莉酸衍生物。
取代: 取决于所用试剂,各种取代的茉莉酸化合物.
4. 科研应用
二氢茉莉酸在科学研究中具有广泛的应用:
科学研究应用
Dihydrojasmonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various jasmonate derivatives.
Biology: It plays a crucial role in studying plant growth, development, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in anti-inflammatory and anti-cancer activities.
作用机制
二氢茉莉酸通过茉莉酸信号通路发挥其作用。它与茉莉酸受体复合物结合,该复合物由COI1蛋白和JAZ阻遏蛋白组成。这种结合导致JAZ蛋白降解,释放转录因子,激活茉莉酸反应基因的表达。 这些基因参与各种生理过程,包括防御反应、生长调节和次级代谢 .
类似化合物:
茉莉酸: 二氢茉莉酸的母体化合物,参与类似的信号通路,但在cyclopentane环中具有双键。
茉莉酸甲酯: 茉莉酸的甲酯衍生物,由于其挥发性,常用于研究和工业。
12-Oxo-Phytodienoic Acid: 茉莉酸生物合成中的前体,参与早期信号事件。
独特性: 二氢茉莉酸由于其还原的cyclopentane环而具有独特性,这影响了它的生物活性和稳定性。 与茉莉酸及其衍生物相比,它具有独特的信号特性,使其成为研究茉莉酸信号和植物生理学特定方面的宝贵工具 .
相似化合物的比较
Jasmonic Acid: The parent compound of dihydrojasmonic acid, involved in similar signaling pathways but with a double bond in the cyclopentane ring.
Methyl Jasmonate: A methyl ester derivative of jasmonic acid, commonly used in research and industry for its volatile properties.
12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, involved in early signaling events.
Uniqueness: this compound is unique due to its reduced cyclopentane ring, which affects its biological activity and stability. It has distinct signaling properties compared to jasmonic acid and its derivatives, making it a valuable tool for studying specific aspects of jasmonate signaling and plant physiology .
属性
IUPAC Name |
2-(3-oxo-2-pentylcyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYTAGBXNEUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883989 | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-64-3, 98674-52-3 | |
| Record name | (±)-9,10-Dihydrojasmonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-2-pentylcyclopentaneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydrojasmonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

